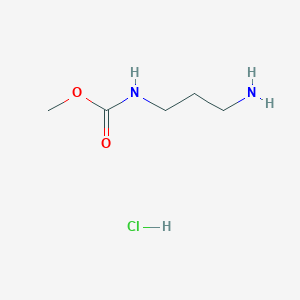

methyl N-(3-aminopropyl)carbamate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl N-(3-aminopropyl)carbamate hydrochloride: is a chemical compound with the molecular formula C5H12N2O2·HCl. It is a crystalline solid that is often used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of methyl N-(3-aminopropyl)carbamate hydrochloride typically involves the reaction of methyl carbamate with 3-aminopropylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Analyse Chemischer Reaktionen

Methyl N-(3-aminopropyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbamic acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Drug Delivery Systems

Methyl N-(3-aminopropyl)carbamate hydrochloride serves as a molecular carrier for drug delivery systems. Its structure allows it to facilitate the transport of therapeutic agents across biological membranes, enhancing the bioavailability of drugs. This characteristic is particularly beneficial in developing light-activated polymers that can release drugs in response to specific stimuli, making it a valuable component in targeted therapy and controlled drug release systems .

1.2 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain analogues can potentiate the action of antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). This suggests its potential role in overcoming antibiotic resistance and enhancing the efficacy of existing treatments .

Chemical Synthesis

2.1 Synthetic Methodologies

The compound is utilized in synthetic organic chemistry as an intermediate for producing various derivatives. The synthesis involves reacting 3-chloropropylamine hydrochloride with methacrylic anhydride, followed by several steps including hydrazinolysis and salification to yield this compound . This method is advantageous due to its cost-effectiveness and high yield, making it suitable for industrial applications.

2.2 Polymer Chemistry

In polymer chemistry, this compound is explored as a monomer for creating functionalized polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and biocompatibility, which is essential for biomedical applications such as scaffolds in tissue engineering .

Biochemical Research

3.1 Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that certain derivatives can modulate the activity of sphingosine-1-phosphate lyase, which plays a crucial role in cell signaling and cancer progression . This application highlights its importance in biochemical research aimed at understanding disease mechanisms and developing therapeutic interventions.

3.2 Analytical Chemistry

this compound is also used in analytical chemistry for the development of new assays and detection methods. Its ability to form stable complexes with various analytes makes it useful for enhancing the sensitivity and specificity of detection techniques such as high-performance liquid chromatography (HPLC) .

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Pharmaceuticals | Drug delivery systems | Enhanced bioavailability |

| Antimicrobial activity | Potentiation of antibiotic effects | |

| Chemical Synthesis | Intermediate for derivative synthesis | Cost-effective, high yield |

| Monomer for functionalized polymers | Improved mechanical properties | |

| Biochemical Research | Enzyme inhibition studies | Insights into disease mechanisms |

| Analytical chemistry assays | Increased sensitivity and specificity |

Wirkmechanismus

The mechanism of action of methyl N-(3-aminopropyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Vergleich Mit ähnlichen Verbindungen

Methyl N-(3-aminopropyl)carbamate hydrochloride can be compared with other similar compounds, such as:

Methyl N-(2-aminopropyl)carbamate hydrochloride: This compound has a similar structure but differs in the position of the amino group, which can affect its reactivity and applications.

Ethyl N-(3-aminopropyl)carbamate hydrochloride: This compound has an ethyl group instead of a methyl group, which can influence its physical and chemical properties.

The uniqueness of this compound lies in its specific reactivity and the range of applications it supports, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

Methyl N-(3-aminopropyl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, cell signaling pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a carbamate functional group attached to a 3-aminopropyl chain. This structure contributes to its biochemical properties, making it a candidate for various pharmacological applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Enzyme Inhibition :

- The compound may act as an inhibitor for enzymes involved in metabolic pathways, particularly those related to acetylcholine esterase (AChE) activity. Research indicates that carbamate derivatives often exhibit neurotoxic effects by inhibiting AChE, leading to increased acetylcholine levels and subsequent neurotoxicity .

-

Cell Signaling :

- This compound has been studied for its role in cell signaling pathways. Its interaction with specific receptors can modulate cellular responses, potentially influencing processes such as apoptosis and proliferation .

- Antimicrobial Activity :

Case Study 1: Neurotoxic Effects

A study investigating the neurotoxic effects of various N-methyl carbamates found that exposure to this compound resulted in significant inhibition of AChE activity in preweanling rats. The research highlighted the compound's potential for acute toxicity, underscoring the need for careful handling and risk assessment in agricultural settings where carbamate pesticides are utilized .

Case Study 2: Antimicrobial Efficacy

In a separate investigation, this compound demonstrated notable antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicated effective bacterial growth inhibition, suggesting its potential as a therapeutic agent in treating resistant infections .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| tert-Butyl (3-aminopropyl)(methyl)carbamate | Lacks methyl group | More hydrophilic due to absence of methyl group |

| N-(3-Aminopropyl)-N-methylcarbamic acid | Contains an additional methyl group | Potentially more lipophilic |

| N-Boc-N-methyl-1,3-diaminopropane | Contains a Boc protecting group | Used primarily for protecting amines during synthesis |

This comparison highlights how variations in structure can influence biological activity and chemical reactivity.

Eigenschaften

IUPAC Name |

methyl N-(3-aminopropyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-9-5(8)7-4-2-3-6;/h2-4,6H2,1H3,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSWYNFRZKTPQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.